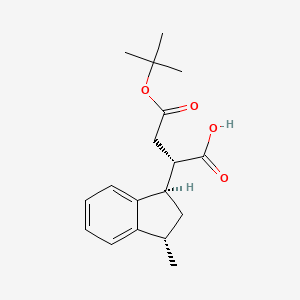
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a tert-butoxy group, a dihydroindenyl moiety, and an oxobutanoic acid group, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl alcohol and appropriate protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of catalysts, solvents like glycerol, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and dihydroindenyl moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid shares similarities with other compounds containing tert-butoxy and dihydroindenyl groups.
- Compounds like tert-butyl 4-oxobutanoate and 3-methyl-2,3-dihydro-1H-inden-1-yl derivatives exhibit comparable structural features and reactivity patterns .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2S)-2-[(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H24O4/c1-11-9-14(13-8-6-5-7-12(11)13)15(17(20)21)10-16(19)22-18(2,3)4/h5-8,11,14-15H,9-10H2,1-4H3,(H,20,21)/t11-,14-,15-/m0/s1 |
InChI Key |
DLQPYIKTIYEZQG-CQDKDKBSSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C12)[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















